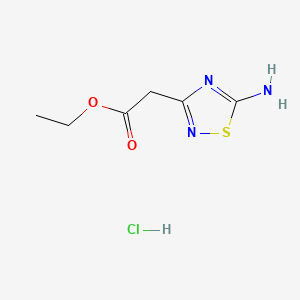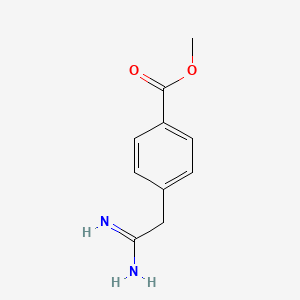
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride typically involves multiple steps. One common method starts with the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to yield 2-cyano-2-ethoxyiminoacetamide. Subsequent reactions with phosphorus trichloride and rectification in vacuo produce ethoxymethylenemalononitrile. This compound is then treated with ammonia and ammonium chloride to form 2-cyano-2-ethoxyimino propionamidine. Cyclization with potassium thiocyanate after bromination yields 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to obtain this compound .
Industrial Production Methods
For industrial production, the process is optimized to increase yield and reduce costs. This involves using solvents like 1,2-dichloroethane and catalysts such as triethylamine. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: The amino group in the thiadiazole ring can participate in substitution reactions, forming new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further explored for their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent.
Agriculture: It is used in the development of new pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of enzymes essential for the survival of bacteria and fungi. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound is similar in structure and has been studied for its antimicrobial and corrosion inhibition properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H10ClN3O2S |
|---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)3-4-8-6(7)12-9-4;/h2-3H2,1H3,(H2,7,8,9);1H |
InChI-Schlüssel |
OTZZTBKPFXANBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NSC(=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















